molecular formula C10H14Cl2N4 B2775227 [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride CAS No. 1982072-06-9

[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride

Cat. No.: B2775227
CAS No.: 1982072-06-9
M. Wt: 261.15
InChI Key: YSFNKAFJTPAHLF-UHFFFAOYSA-N
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Description

[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride is a chemical compound that features a pyridine ring and an imidazole ring connected via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyridine-Imidazole Intermediate: The initial step involves the reaction of pyridine-2-carbaldehyde with imidazole in the presence of a suitable base, such as sodium hydride, to form the intermediate [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanol.

    Reduction to Methanamine: The intermediate is then reduced using a reducing agent like sodium borohydride to yield [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine.

    Formation of Dihydrochloride Salt: Finally, the methanamine compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can further modify the imidazole or pyridine rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Hydrogenated imidazole or pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can be used in various biochemical assays and imaging techniques.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism by which [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and imidazole rings can coordinate with metal ions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Pyridin-2-ylmethyl)-1H-imidazol-2-yl]methanamine dihydrochloride
  • [1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride
  • [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride

Uniqueness

Compared to similar compounds, [1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride is unique due to the specific positioning of the pyridine and imidazole rings, which can influence its binding affinity and specificity towards molecular targets. This unique structure may result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(pyridin-2-ylmethyl)imidazol-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-5-10-7-14(8-13-10)6-9-3-1-2-4-12-9;;/h1-4,7-8H,5-6,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFNKAFJTPAHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(N=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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